Cas no 130360-01-9 (9H-Xanthen-9-one,1,3,5,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-)

130360-01-9 structure
Nom du produit:9H-Xanthen-9-one,1,3,5,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-
Numéro CAS:130360-01-9
Le MF:C18H16O6
Mégawatts:328.316045761108
CID:231420
9H-Xanthen-9-one,1,3,5,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- Propriétés chimiques et physiques
Nom et identifiant
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- 9H-Xanthen-9-one,1,3,5,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-
- 9H-Xanthen-9-one,1,3,5,8-tetrahydroxy-4-(3-methyl-2-butenyl)- (9CI)
- Morusignin A
- 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-
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- Piscine à noyau: 1S/C18H16O6/c1-8(2)3-4-9-12(21)7-13(22)15-16(23)14-10(19)5-6-11(20)18(14)24-17(9)15/h3,5-7,19-22H,4H2,1-2H3
- La clé Inchi: JJNAUAFNZBCPHK-UHFFFAOYSA-N
- Sourire: C1(=O)C2=C(C(O)=CC=C2O)OC2=C1C(O)=CC(O)=C2C/C=C(/C)\C
Propriétés expérimentales
- Dense: 1.471±0.06 g/cm3(Predicted)
- Point de fusion: 218-220 °C(Solv: hexane (110-54-3); acetone (67-64-1))
- Point d'ébullition: 610.0±55.0 °C(Predicted)
- Le PKA: 6.65±0.20(Predicted)
9H-Xanthen-9-one,1,3,5,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- Littérature connexe
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
130360-01-9 (9H-Xanthen-9-one,1,3,5,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-) Produits connexes
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- 112649-21-5(9H-Xanthen-9-one,2,3,6,8-tetrahydroxy-1,4,7-tris(3-methyl-2-buten-1-yl)-)
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